3-Phenyl-p-anisidine

Description

The exact mass of the compound 3-Phenyl-p-anisidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Phenyl-p-anisidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-p-anisidine including the price, delivery time, and more detailed information at info@benchchem.com.

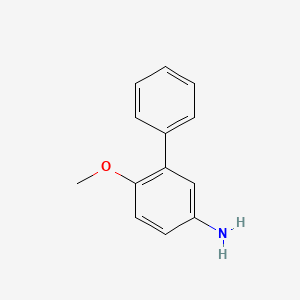

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBRKDXLBOTZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972438 | |

| Record name | 6-Methoxy[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56970-26-4 | |

| Record name | (1,1'-Biphenyl)-3-amine, 6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056970264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-3-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Phenyl-p-anisidine (CAS number 56970-26-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-p-anisidine, with the CAS number 56970-26-4, is a biphenyl amine derivative that stands at the intersection of versatile chemical synthesis and potential pharmacological applications. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, robust analytical methodologies for its characterization, and a forward-looking perspective on its applications in drug discovery and medicinal chemistry. Furthermore, this document outlines essential safety and handling protocols, drawing from the well-established knowledge of related aromatic amines and biphenyl compounds.

Introduction: The Biphenyl Amine Moiety in Modern Chemistry

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2] The introduction of an amine group, as seen in 3-Phenyl-p-anisidine, provides a critical handle for further chemical modifications and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide aims to serve as a foundational resource for researchers interested in harnessing the potential of this specific biphenyl amine derivative.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Phenyl-p-anisidine is fundamental to its application in research and development. While extensive experimental data for this specific compound is not widely available, its properties can be reliably predicted based on its structure.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₃H₁₃NO | - | Cheméo[3] |

| Molecular Weight | 199.25 | g/mol | Cheméo[3] |

| CAS Number | 56970-26-4 | - | Cheméo[3] |

| Predicted Boiling Point | ~350-400 | °C | Inferred |

| Predicted Melting Point | ~80-90 | °C | Inferred |

| Predicted Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF), sparingly soluble in water. | - | Inferred |

| Predicted logP | ~3.5-4.5 | - | Inferred |

Synthesis of 3-Phenyl-p-anisidine: A Proposed Pathway

While specific literature detailing the synthesis of 3-Phenyl-p-anisidine is scarce, a highly plausible and efficient synthetic route can be designed utilizing the well-established Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4]

The proposed synthesis involves the palladium-catalyzed cross-coupling of a halogenated p-anisidine derivative with phenylboronic acid.

Figure 1. Proposed synthesis of 3-Phenyl-p-anisidine via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Proposed)

I. Materials:

-

3-Bromo-4-methoxyaniline (or 3-Iodo-4-methoxyaniline)

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0)

-

Sodium carbonate (or potassium carbonate)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Anhydrous magnesium sulfate

-

Saturated brine solution

-

Ethyl acetate

-

Hexane

II. Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-4-methoxyaniline (1 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

-

To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

III. Reaction Execution:

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

IV. Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-Phenyl-p-anisidine.

Analytical Characterization

The unequivocal identification and purity assessment of 3-Phenyl-p-anisidine are crucial for its use in any research or development setting. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and the anisidine rings. The methoxy group should appear as a singlet around 3.8-4.0 ppm. The amine protons will likely appear as a broad singlet, and their chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons and the methoxy carbon. The number of signals will depend on the molecule's symmetry.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 3-Phenyl-p-anisidine should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and the C-O stretching of the methoxy group.[5]

-

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): This technique will provide the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can offer structural information. For biphenyl compounds, the ortho effect can sometimes be observed, leading to specific fragmentation patterns.[6]

-

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.

-

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds like 3-Phenyl-p-anisidine. It can be used for both qualitative identification and quantitative analysis.[7]

-

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): HPLC, particularly when coupled with a mass spectrometer, is the method of choice for purity determination and quantitative analysis of aromatic amines in various matrices.[8] Reversed-phase chromatography with a C18 column is commonly used.

Figure 2. A comprehensive analytical workflow for 3-Phenyl-p-anisidine.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 3-Phenyl-p-anisidine suggest a range of potential applications in drug discovery. The biphenyl core is associated with a multitude of pharmacological activities.[1] The p-anisidine moiety is also a common building block in the synthesis of various pharmaceuticals.

-

Scaffold for Novel Therapeutics: 3-Phenyl-p-anisidine can serve as a starting point for the synthesis of libraries of novel compounds. The primary amine can be readily derivatized to form amides, sulfonamides, and other functional groups, allowing for the exploration of structure-activity relationships (SAR).

-

Potential as an Intermediate: This compound can be a key intermediate in the synthesis of more complex molecules with potential therapeutic value. For instance, substituted anilines are precursors for quinoline derivatives, which are known to have a wide range of biological activities.[9]

-

Antioxidant and Anti-inflammatory Properties: Phenolic and aniline-containing compounds often exhibit antioxidant and anti-inflammatory properties.[10] The potential of 3-Phenyl-p-anisidine and its derivatives in these areas warrants investigation.

Safety and Handling

Primary aromatic amines are a class of compounds that can be toxic and may have carcinogenic properties. [11] Biphenyl itself can cause irritation to the eyes, skin, and respiratory tract, and may have effects on the liver and nervous system with prolonged exposure.[12]

Recommended Safety Precautions

-

Engineering Controls: Work with 3-Phenyl-p-anisidine should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities, additional protective clothing may be necessary.

-

Respiratory Protection: If working with the solid material where dust may be generated, a respirator with a particulate filter is recommended.[13]

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

3-Phenyl-p-anisidine is a molecule with significant untapped potential. Its synthesis is achievable through robust and well-understood chemical reactions, and its structure lends itself to a variety of applications, particularly in the realm of medicinal chemistry. This guide provides a solid foundation for researchers to begin exploring the properties and applications of this intriguing biphenyl amine derivative. As with any chemical research, a strong emphasis on safety and proper analytical characterization is paramount to successful and responsible scientific advancement.

References

- CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google P

-

Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. | Homework.Study.com. (URL: [Link])

-

Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives | Journal of the American Chemical Society. (URL: [Link])

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (URL: [Link])

-

P-Anisidine | C7H9NO | CID 7732 - PubChem. (URL: [Link])

-

Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. (URL: [Link])

-

Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - MDPI. (URL: [Link])

-

N-phenyl-p-anisidine | C13H13NO | CID 14581 - PubChem. (URL: [Link])

-

Investigation of biphenyl enamines for applications as p-type semiconductors. (URL: [Link])

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])

-

Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (URL: [Link])

-

Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (URL: [Link])

-

IR: amines. (URL: [Link])

-

Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC. (URL: [Link])

-

Aromatic Amines → Term - Pollution → Sustainability Directory. (URL: [Link])

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (URL: [Link])

-

Chemical Properties of 3-Phenyl-p-anisidine (CAS 56970-26-4) - Cheméo. (URL: [Link])

-

Biphenyl - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (URL: [Link])

-

Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed. (URL: [Link])

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (URL: [Link])

-

MSBNK-Fac_Eng_Univ_Tokyo-JP012337 - MassBank. (URL: [Link])

-

Safety Standards for the Detection of Migration of Primary Aromatic Amines in Food Contact Materials are Officially Released - C&K Testing. (URL: [Link])

-

Human Health Effects of Biphenyl: Key Findings and Scientific Issues - ResearchGate. (URL: [Link])

-

Influence of Solvents on IR Spectrum of Aromatic Amines | Request PDF - ResearchGate. (URL: [Link])

-

Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (URL: [Link])

-

Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. (URL: [Link])

-

Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (URL: [Link])

-

Human Health Effects of Biphenyl: Key Findings and Scientific Issues - Risk Assessment. (URL: [Link])

-

Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. (URL: [Link])

-

FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy - YouTube. (URL: [Link])

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (URL: [Link])

-

Synthesis and analgesic activity of new phencyclidine derivatives - PubMed. (URL: [Link])

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC - NIH. (URL: [Link])

-

Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles | Organic Letters. (URL: [Link])

-

ICSC 0106 - BIPHENYL - INCHEM. (URL: [Link])

-

Gas chromatography/mass spectroscopy analysis of biphenyl, a dechlorination product of 2,3,4,5,6-CB, after 20 weeks of incubation - ResearchGate. (URL: [Link])

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (URL: [Link])

-

para-anisidine 4-methoxybenzenamine - The Good Scents Company. (URL: [Link])

-

Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (URL: [Link])

-

SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (URL: [Link])

-

A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar. (URL: [Link])

-

Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - MDPI. (URL: [Link])

-

The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects - MDPI. (URL: [Link])

-

Synthesis, characterization, antifungal evaluation and 3D-QSAR study of phenylhydrazine substituted tetronic acid derivatives - PubMed. (URL: [Link])

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. ijsdr.org [ijsdr.org]

- 3. 3-Phenyl-p-anisidine (CAS 56970-26-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. mdpi.com [mdpi.com]

- 7. agilent.com [agilent.com]

- 8. agilent.com [agilent.com]

- 9. ossila.com [ossila.com]

- 10. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ICSC 0106 - BIPHENYL [inchem.org]

- 13. international.skcinc.com [international.skcinc.com]

An In-depth Technical Guide to 3-Phenyl-p-anisidine: Structural Elucidation, Synthesis, and Isomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Phenyl-p-anisidine, a substituted aromatic amine with significant potential in medicinal chemistry and materials science. We will delve into its structural formula, explore detailed synthetic methodologies with a focus on the underlying chemical principles, and navigate the landscape of its isomers. This document is intended to serve as a valuable resource for researchers actively engaged in the design and synthesis of novel molecular entities.

Introduction: The Significance of the Biphenyl Amine Moiety

Substituted biphenyl amines are a class of compounds that feature prominently in the development of pharmaceuticals, functional dyes, and organometallic complexes.[1] The inherent structural rigidity and tunable electronic properties of the biphenyl scaffold, combined with the versatile reactivity of the amino group, make these molecules attractive building blocks in drug discovery and materials science. 3-Phenyl-p-anisidine, also known by its IUPAC name 3-Phenyl-4-methoxyaniline, is a member of this important class of molecules, offering a unique substitution pattern for further chemical elaboration.

Structural Formula and Chemical Properties

The core structure of 3-Phenyl-p-anisidine consists of a biphenyl framework where an amino group and a methoxy group are substituted on one of the phenyl rings at positions 4 and 3, respectively, relative to the point of attachment of the second phenyl ring.

Chemical Structure:

Figure 1: Structural Formula of 3-Phenyl-p-anisidine (3-Phenyl-4-methoxyaniline).

Key Chemical Properties:

| Property | Value | Reference |

| IUPAC Name | 3-Phenyl-4-methoxyaniline | - |

| CAS Number | 56970-26-4 | [2] |

| Molecular Formula | C₁₃H₁₃NO | [2] |

| Molecular Weight | 199.25 g/mol | [2] |

Synthesis of 3-Phenyl-p-anisidine: A Methodological Deep Dive

The construction of the biaryl C-C bond and the introduction of the amine functionality are the key challenges in the synthesis of 3-Phenyl-p-anisidine. Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provide efficient and versatile methodologies to achieve this.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the biphenyl C-C bond or the C-N bond, leading to readily available starting materials.

Figure 2: Retrosynthetic analysis of 3-Phenyl-4-methoxyaniline.

Experimental Protocol: Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound, catalyzed by a palladium complex. This approach is highly favored due to its mild reaction conditions and tolerance of a wide range of functional groups.

Reaction Scheme:

Figure 3: Suzuki-Miyaura coupling for the synthesis of 3-Phenyl-4-methoxyaniline.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-4-methoxyaniline (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). The aqueous phase is crucial for the activation of the boronic acid and the transmetalation step.

-

Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen) to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 3-Phenyl-4-methoxyaniline.

Causality Behind Experimental Choices:

-

Palladium Catalyst: The choice of the palladium catalyst and its ligand is critical for the efficiency of the coupling. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this type of transformation.

-

Base: The base plays a crucial role in the catalytic cycle, promoting the transmetalation step by activating the boronic acid. Carbonates are often preferred due to their moderate basicity and good solubility in the aqueous phase.

-

Solvent System: The biphasic solvent system facilitates the interaction of both the organic-soluble aryl halide and the water-soluble activated boronic acid species with the palladium catalyst at the interface.

Isomers of 3-Phenyl-p-anisidine

The isomeric landscape of 3-Phenyl-p-anisidine is primarily defined by the relative positions of the phenyl, amino, and methoxy groups on the aniline ring.

Positional Isomers

Several positional isomers of phenyl-methoxyaniline exist. The synthesis of a specific isomer requires careful selection of starting materials with the desired substitution pattern. For instance, the synthesis of 2-phenyl-4-methoxyaniline would start from 2-bromo-4-methoxyaniline.

Examples of Positional Isomers:

| Isomer Name | Structure |

| 2-Phenyl-4-methoxyaniline | dot graph 2_Phenyl_4_methoxyaniline { layout=neato; node [shape=plaintext]; edge [style=bold]; C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; N [label="NH₂", pos="0,2.5!"]; O [label="O", pos="-2.3,-1.25!"]; CH3 [label="CH₃", pos="-3.3,-1.75!"]; C7 [pos="2.6,0!"]; C8 [pos="3.4,1.3!"]; C9 [pos="4.7,1.3!"]; C10 [pos="5.5,0!"]; C11 [pos="4.7,-1.3!"]; C12 [pos="3.4,-1.3!"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C4 -- N; C3 -- O; O -- CH3; C2 -- C7; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; } |

| 4-Phenyl-2-methoxyaniline | dot graph 4_Phenyl_2_methoxyaniline { layout=neato; node [shape=plaintext]; edge [style=bold]; C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; N [label="NH₂", pos="-2.3,1.25!"]; O [label="O", pos="0,2.5!"]; CH3 [label="CH₃", pos="0,3.5!"]; C7 [pos="2.6,0!"]; C8 [pos="3.4,1.3!"]; C9 [pos="4.7,1.3!"]; C10 [pos="5.5,0!"]; C11 [pos="4.7,-1.3!"]; C12 [pos="3.4,-1.3!"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C2 -- N; C1 -- O; O -- CH3; C5 -- C7; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; } |

Stereoisomers

Due to the free rotation around the C-C single bond connecting the two phenyl rings, 3-Phenyl-p-anisidine does not possess stereoisomers arising from restricted rotation (atropisomerism) under normal conditions. The molecule also lacks any chiral centers, and therefore does not have enantiomers or diastereomers.

Spectroscopic Characterization

The structure of 3-Phenyl-p-anisidine can be unequivocally confirmed using a combination of spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons, and a broad singlet for the amine protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to the methoxy group appearing at a higher field and the carbon attached to the amino group at a lower field.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (199.25 m/z). Fragmentation patterns can provide further structural information.

Conclusion

3-Phenyl-p-anisidine is a valuable synthetic intermediate with a well-defined structure that can be accessed through robust and efficient cross-coupling methodologies. A thorough understanding of its synthesis, isomeric forms, and spectroscopic properties is essential for its effective utilization in the development of novel chemical entities with potential applications in medicine and materials science. This guide provides a foundational framework for researchers to confidently work with this and related biphenyl amine structures.

References

- Substituted biphenyl anilines play a vital role in the synthesis of pharmaceutical, dyes, organometallic complexes and ferromagnetic materials. (Source: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing)

- 3-Phenyl-4-anisidine; CAS Number: 56970-26-4; Linear Formula: C13H13NO. (Source: 3-Phenyl-4-anisidine | 56970-26-4 - Sigma-Aldrich)

- The Suzuki-Miyaura Cross Coupling Reaction is one of the most powerful methods used in the formation of C-C bonds. (Source: Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals)

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 3-Phenyl-p-anisidine

Foreword

In the landscape of modern drug discovery and materials science, the precise elucidation of molecular structure is a cornerstone of innovation. It is the foundational step upon which all subsequent development is built. This guide provides a comprehensive technical overview of the spectroscopic data for 3-Phenyl-p-anisidine (also known as 4-methoxy-3-phenylaniline), a molecule of significant interest in medicinal chemistry and materials research. As a Senior Application Scientist, my objective is to not only present the spectral data but to also provide the underlying scientific rationale for the observed phenomena and the experimental rigor required for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the structural characterization of this biphenyl amine derivative.

Introduction to 3-Phenyl-p-anisidine and the Imperative of Spectroscopic Analysis

3-Phenyl-p-anisidine, with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol , belongs to the biphenyl amine class of compounds.[1] Its structure, featuring a phenyl group substituent on the p-anisidine backbone, gives rise to unique electronic and conformational properties that are of interest in the design of novel therapeutics and functional materials.

The unequivocal identification and characterization of such a molecule are paramount. Spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and complementary suite of tools for this purpose. Each technique probes different aspects of the molecular structure, and together, they provide a detailed and unambiguous "fingerprint" of the compound. This guide will delve into the theoretical underpinnings and practical application of each of these techniques in the context of 3-Phenyl-p-anisidine.

Infrared (IR) Spectroscopy: Probing the Vibrational Landscape

Infrared spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Predicted and Observed IR Spectral Data

While a publicly available experimental IR spectrum for 3-Phenyl-p-anisidine is not readily accessible in the searched databases, we can predict the characteristic absorption bands based on its functional groups. The NIST WebBook entry for 3-Phenyl-p-anisidine indicates the availability of an IR spectrum, though direct access was not achieved in the conducted search.[1]

Table 1: Predicted IR Absorption Bands for 3-Phenyl-p-anisidine

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3500-3300 | Medium |

| C-H (Aromatic) | Stretch | 3100-3000 | Medium |

| C-H (Methyl) | Asymmetric & Symmetric Stretch | 2960-2850 | Medium |

| C=C (Aromatic) | Stretch | 1600-1450 | Medium-Strong |

| C-N (Amine) | Stretch | 1340-1250 | Medium-Strong |

| C-O (Ether) | Asymmetric Stretch | 1275-1200 | Strong |

| C-O (Ether) | Symmetric Stretch | 1075-1020 | Strong |

Experimental Protocol: A Self-Validating System

To ensure the acquisition of a high-quality and reliable IR spectrum, the following protocol is recommended:

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity and rapid data acquisition capabilities.

Sample Preparation:

-

Solid Phase (KBr Pellet):

-

Thoroughly grind a small amount (1-2 mg) of high-purity 3-Phenyl-p-anisidine with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.

-

The mixture should be a fine, homogenous powder.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet. The transparency of the pellet is a critical indicator of proper sample preparation and directly impacts the quality of the resulting spectrum.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. This technique requires minimal sample preparation and is non-destructive.

-

Data Acquisition:

-

Background Scan: Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal. This is a crucial step to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Scan: Record the spectrum of the prepared sample.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

This protocol constitutes a self-validating system because the positions of well-known atmospheric absorptions (CO₂ around 2360 cm⁻¹ and water vapor in the 3900-3500 cm⁻¹ and 1800-1400 cm⁻¹ regions) can be checked to ensure proper background subtraction. Furthermore, the presence of the predicted characteristic peaks will validate the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H and ¹³C NMR Spectral Data

While a complete, experimentally verified ¹H and ¹³C NMR dataset for 3-Phenyl-p-anisidine was not found in the searched public databases, the PubChem entry for its synonym, 4-methoxy-3-phenylaniline, indicates the availability of a ¹³C NMR spectrum.[1] Based on the structure, we can predict the expected chemical shifts and multiplicities.

Figure 1: Structure of 3-Phenyl-p-anisidine with Proton and Carbon Numbering

Caption: Numbering scheme for the protons and carbons in 3-Phenyl-p-anisidine.

Table 2: Predicted ¹H NMR Data for 3-Phenyl-p-anisidine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH₂ | 3.5 - 4.5 | Broad Singlet | - | 2H |

| Aromatic H's | 6.5 - 7.5 | Multiplet | - | 8H |

| OCH₃ | ~3.8 | Singlet | - | 3H |

Table 3: Predicted ¹³C NMR Data for 3-Phenyl-p-anisidine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | 140 - 150 |

| C-OCH₃ | 150 - 160 |

| C-Phenyl (substituted) | 120 - 140 |

| Aromatic C-H | 110 - 130 |

| OCH₃ | ~55 |

Experimental Protocol for NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is essential for resolving the complex aromatic region of the spectrum.

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-Phenyl-p-anisidine and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans allows for full relaxation of the protons.

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Acquisition Parameters:

-

Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: A 2-second relaxation delay is generally adequate.

-

2D NMR Experiments (for full structural elucidation):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

The combination of these experiments provides a self-validating dataset for the complete and unambiguous assignment of all proton and carbon signals in the molecule.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

Mass Spectrum of 3-Phenyl-p-anisidine

The NIST WebBook provides the electron ionization (EI) mass spectrum of 3-Phenyl-p-anisidine.[1]

Table 4: Key Peaks in the Mass Spectrum of 3-Phenyl-p-anisidine

| m/z | Relative Abundance (%) | Proposed Fragment |

| 199 | 100 | [M]⁺ (Molecular Ion) |

| 184 | 80 | [M - CH₃]⁺ |

| 156 | 40 | [M - CH₃ - CO]⁺ |

| 128 | 20 | [C₉H₆N]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Interpretation of the Fragmentation Pattern:

-

The molecular ion peak ([M]⁺) at m/z 199 confirms the molecular weight of the compound.

-

The significant peak at m/z 184 corresponds to the loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation pathway for anisole derivatives.

-

The peak at m/z 156 likely arises from the subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment.

-

The presence of a peak at m/z 77 is characteristic of a phenyl group ([C₆H₅]⁺).

Figure 2: Proposed Fragmentation Pathway of 3-Phenyl-p-anisidine

Caption: Proposed electron ionization fragmentation pathway for 3-Phenyl-p-anisidine.

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer capable of electron ionization (EI) is typically used for initial structural elucidation due to the extensive and reproducible fragmentation patterns generated. High-resolution mass spectrometry (HRMS) is employed for accurate mass measurements to confirm the elemental composition.

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated on a GC column and then introduced into the mass spectrometer. This is ideal for volatile and thermally stable compounds like 3-Phenyl-p-anisidine.

-

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.

Ionization:

-

Electron Ionization (EI): The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

Data Acquisition:

-

Mass Range: A scan range of m/z 50-500 is generally sufficient to observe the molecular ion and key fragments.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The protocol is self-validating through the observation of the molecular ion peak corresponding to the calculated molecular weight and a fragmentation pattern that is consistent with the known fragmentation rules for this class of compounds.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 3-Phenyl-p-anisidine. By integrating the insights from IR, NMR, and Mass Spectrometry, researchers can achieve an unambiguous structural confirmation of this important molecule. The detailed experimental protocols outlined herein are designed to ensure data integrity and reproducibility, which are the cornerstones of sound scientific practice in drug development and materials science. The provided spectral interpretations serve as a guide for researchers to not only confirm the identity of their compound but also to gain a deeper understanding of its chemical properties.

References

-

National Institute of Standards and Technology. (n.d.). 3-Phenyl-p-anisidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-methoxy-3-phenylaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Physicochemical Characterization of 3-Phenyl-p-anisidine: Solubility and pKa Analysis

Introduction

3-Phenyl-p-anisidine, also known as 5-phenyl-2-methoxyaniline, is an aromatic amine with a biphenyl-like structure. Its molecular framework is of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules. The methoxy and amine functional groups, combined with the phenyl extension, create a molecule with distinct electronic and steric properties that influence its behavior in various chemical systems.

For researchers in drug development and chemical synthesis, a thorough understanding of the physicochemical properties of such intermediates is not merely academic; it is a prerequisite for successful process development, formulation, and biological screening. Two of the most critical parameters are aqueous solubility and the acid dissociation constant (pKa), as they directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and handling characteristics.

This guide provides a detailed examination of the theoretical underpinnings and practical methodologies for determining the solubility and pKa of 3-Phenyl-p-anisidine. It is designed for scientists and researchers, offering not just protocols, but the rationale behind the experimental choices, ensuring a robust and reproducible characterization.

Part 1: Aqueous Solubility Determination

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and developability. For a molecule like 3-Phenyl-p-anisidine, the relatively non-polar phenyl group and the polar amine and methoxy groups create a delicate solubility balance.

Theoretical Considerations

The aqueous solubility of 3-Phenyl-p-anisidine is expected to be low. The presence of the aromatic rings contributes to a significant hydrophobic character, which tends to favor the solid, crystalline state over dissolution in water. However, the primary amine (-NH2) and methoxy (-OCH3) groups are capable of hydrogen bonding with water, which aids in solvation. The overall solubility is a result of the interplay between the lattice energy of the solid crystal and the solvation energy of the molecule.

Experimental Protocol: Shake-Flask Method (OECD Guideline 105)

The gold standard for determining the solubility of sparingly soluble compounds is the shake-flask method. This equilibrium-based method ensures that the solution is fully saturated, providing a thermodynamically accurate value.

Causality Behind Experimental Choices:

-

Equilibrium Time: A 24-hour equilibration period is often sufficient, but for compounds that may form stable hydrates or exhibit slow dissolution kinetics, a 48-hour or even 72-hour period with sampling at multiple time points is necessary to confirm that a true equilibrium has been reached.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is crucial for reproducibility and relevance to physiological conditions.

-

pH Control: As an amine, the ionization state of 3-Phenyl-p-anisidine is pH-dependent. The protonated form (cationic) is generally much more soluble than the neutral free base. Therefore, solubility must be determined in a buffered solution at a pH where the compound is predominantly in its neutral form (typically at least 2 pH units above the pKa).

Step-by-Step Methodology:

-

Preparation: Prepare a buffer solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline). Ensure the pH is at least 2 units higher than the expected pKa of the amine to measure the intrinsic solubility of the free base.

-

Addition of Compound: Add an excess amount of 3-Phenyl-p-anisidine to a series of glass vials containing the buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable mobile phase for the chosen analytical technique.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated, stability-indicating HPLC-UV method. A calibration curve prepared with known concentrations of 3-Phenyl-p-anisidine is used for quantification.

Data Presentation: Solubility

| Parameter | Value | Units | Conditions |

| Intrinsic Solubility (S₀) | To be determined | mg/mL | pH 7.4, 25 °C |

| Molar Solubility | To be determined | mol/L | pH 7.4, 25 °C |

Experimental Workflow Visualization

Caption: Workflow for Shake-Flask Solubility Determination.

Part 2: pKa Determination

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For an amine like 3-Phenyl-p-anisidine, the pKa refers to the equilibrium between the neutral base (R-NH₂) and its protonated, cationic form (R-NH₃⁺). This value is paramount for predicting its behavior in the variable pH environments of the gastrointestinal tract and bloodstream.

Theoretical Considerations

The pKa of the primary aromatic amine in 3-Phenyl-p-anisidine is influenced by the electronic effects of the substituents on the aniline ring. The methoxy group (-OCH₃) at the para position is an electron-donating group through resonance, which increases the electron density on the nitrogen atom. This makes the lone pair more available to accept a proton, thereby increasing the basicity and raising the pKa compared to aniline itself (pKa ≈ 4.6). The phenyl group at the meta position has a weaker, electron-withdrawing inductive effect, which would slightly decrease basicity. The net effect is a pKa that is expected to be slightly higher than that of aniline.

Experimental Protocol: Potentiometric Titration

For compounds with sufficient solubility, potentiometric titration is a highly accurate and reliable method for pKa determination. However, given the expected low aqueous solubility of 3-Phenyl-p-anisidine, a co-solvent system is required.

Causality Behind Experimental Choices:

-

Co-solvent Selection: A water-miscible organic solvent like methanol or acetonitrile is used to dissolve the compound. The titration is performed on solutions with varying co-solvent percentages.

-

Yasuda-Shedlovsky Extrapolation: The pKa is dependent on the dielectric constant of the solvent. Simply measuring the pKa in a high-percentage organic solvent mixture would not be representative of the aqueous pKa. The Yasuda-Shedlovsky method involves plotting the measured pKa values against the percentage of the organic co-solvent and extrapolating the linear regression back to 0% co-solvent to determine the true aqueous pKa (pKa,w). This is a critical step for ensuring the trustworthiness and relevance of the data.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh 3-Phenyl-p-anisidine and dissolve it in a series of methanol-water mixtures (e.g., 40%, 50%, 60% methanol by weight) to achieve a final concentration of approximately 1-5 mM.

-

Titrator Setup: Calibrate a pH electrode using standard aqueous buffers. An autotitrator is highly recommended for precise titrant delivery and data logging.

-

Titration: Titrate the prepared solutions with a standardized strong acid (e.g., 0.1 M HCl). The titrator adds small, precise volumes of the acid while recording the pH at each step.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa in each co-solvent mixture (pKa,mix) is determined from the pH at the half-equivalence point.

-

Extrapolation: Plot the calculated pKa,mix values plus the log of the water concentration against the reciprocal of the dielectric constant of the solvent mixture. Alternatively, a simpler linear extrapolation can be performed by plotting pKa,mix against the weight percentage of methanol.

-

Aqueous pKa Determination: Extrapolate the resulting linear plot to 0% methanol to obtain the aqueous pKa.

Data Presentation: pKa

| Co-solvent (% Methanol) | Measured pKa |

| 40% | To be determined |

| 50% | To be determined |

| 60% | To be determined |

| Extrapolated Aqueous pKa (pKa,w) | ~4.8 - 5.2 (Predicted) |

Experimental Workflow Visualization

Caption: Workflow for pKa Determination via Co-Solvent Titration.

Conclusion

The rigorous determination of solubility and pKa provides the foundational data necessary for the intelligent application of 3-Phenyl-p-anisidine in further research and development. The methodologies outlined in this guide, from the equilibrium-based shake-flask method to the Yasuda-Shedlovsky extrapolation for pKa, represent best practices in the field. By understanding the reasoning behind these experimental designs, researchers can generate high-quality, reliable data that will accelerate project timelines and reduce late-stage attrition. This comprehensive physicochemical profile is the first step in unlocking the full potential of this valuable chemical entity.

References

-

OECD Guideline for the Testing of Chemicals, Section 1, No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Streng, W. H., & Zipp, A. P. (1990). The Yasuda-Shedlovsky Extrapolation. Journal of Pharmaceutical Sciences, 79(8), 740-741. [Link]

-

Kramer, C., & Korter, T. M. (2012). Deducing the aqueous pKa of aniline from Raman spectra of aqueous solutions. The Journal of Physical Chemistry A, 116(35), 8940-8945. [Link]

Navigating the Synthesis of Novel Therapeutics: A Technical Guide to the Safe Handling of 3-Phenyl-p-anisidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on Laboratory Safety

In the fast-paced environment of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these, aromatic amines, such as 3-Phenyl-p-anisidine, represent a class of compounds with significant potential in medicinal chemistry. However, their utility is often accompanied by a spectrum of health and safety considerations that demand a proactive and informed approach. This guide, designed for the discerning researcher and drug development professional, moves beyond a mere recitation of generic safety protocols. Instead, it offers an in-depth, scientifically grounded framework for the safe handling of 3-Phenyl-p-anisidine, ensuring that innovation and safety advance in lockstep. By understanding the "why" behind each safety measure, from the selection of personal protective equipment to the nuances of waste disposal, we empower ourselves to create a culture of safety that is both robust and intuitive.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the intrinsic hazards of 3-Phenyl-p-anisidine, also known as 4-methoxy-3-phenylaniline, is the cornerstone of a comprehensive safety program. While a complete, peer-reviewed toxicological profile for this specific compound is not extensively documented in publicly available literature, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a critical starting point for risk assessment.[1] Furthermore, by examining the well-documented hazards of related aromatic amines like p-anisidine and aniline, we can extrapolate potential risks and implement appropriate control measures.

GHS Hazard Classification

Based on aggregated data from notifications to the ECHA C&L Inventory, 3-Phenyl-p-anisidine is classified with the following hazards:[1]

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1] This classification underscores the importance of preventing all routes of exposure.

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

-

Hazardous to the Aquatic Environment (Long-term): Harmful to aquatic life with long lasting effects.[1]

The Underlying Science: Methemoglobinemia and Other Systemic Effects

A primary concern with many aromatic amines is their potential to induce methemoglobinemia. This condition arises when the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it incapable of transporting oxygen. This can lead to cyanosis (a bluish discoloration of the skin), fatigue, dizziness, and in severe cases, respiratory distress and death. While the specific potential of 3-Phenyl-p-anisidine to cause methemoglobinemia is not explicitly documented, the risk should be presumed based on its structural similarity to other anilines.

The biphenyl moiety also introduces considerations of potential carcinogenicity, as some biphenyls have been shown to induce tumors in animal studies.[2] Therefore, a cautious approach that minimizes long-term, low-level exposure is warranted.

Section 2: The Hierarchy of Controls: A Multi-Layered Defense

The most effective safety programs employ a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or reduce hazards.

Elimination and Substitution

While often the most effective, eliminating the use of 3-Phenyl-p-anisidine or substituting it with a less hazardous alternative may not be feasible in a research and development context where its specific properties are required.

Engineering Controls: The First Line of Active Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.

-

Fume Hoods: All manipulations of 3-Phenyl-p-anisidine, including weighing, dissolving, and transferring, must be conducted in a properly functioning chemical fume hood. The face velocity of the fume hood should be regularly checked to ensure it meets institutional and regulatory standards.

-

Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors.[3]

-

Gas Venting Systems: For reactions that may generate gas, such as those involving diazonium salts, a gas venting system and safety relief devices are crucial to prevent pressure buildup.[4]

Administrative Controls: Safe Work Practices

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Detailed SOPs for the handling of 3-Phenyl-p-anisidine must be developed and readily accessible to all personnel. These SOPs should cover all aspects of the workflow, from receipt of the material to its final disposal.

-

Training: All personnel who will handle the compound must receive documented training on its specific hazards, the contents of the SOPs, and emergency procedures.[3]

-

Restricted Access: The areas where 3-Phenyl-p-anisidine is handled and stored should be clearly marked, and access should be restricted to authorized personnel.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and should never be used as a substitute for effective engineering and administrative controls.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against dermal absorption, which is a significant route of exposure for aromatic amines.[5] |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents skin contact and protects from spills.[3] |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary for certain high-risk procedures or in the event of a spill. | Protects against the inhalation of harmful vapors and particulates.[3] |

Section 3: Step-by-Step Experimental Protocols for Safe Handling

The following protocols provide a framework for the safe execution of common laboratory procedures involving 3-Phenyl-p-anisidine. These should be adapted to the specific requirements of your institution and experimental design.

Weighing and Dispensing Solid 3-Phenyl-p-anisidine

-

Preparation:

-

Don all required PPE.

-

Ensure the chemical fume hood is on and functioning correctly.

-

Place a weigh boat on an analytical balance inside the fume hood. .

-

-

Dispensing:

-

Carefully open the container of 3-Phenyl-p-anisidine inside the fume hood.

-

Using a clean spatula, transfer the desired amount of solid to the weigh boat.

-

Avoid generating dust. If dust is unavoidable, a respirator may be necessary. .

-

-

Cleanup:

-

Securely close the container of 3-Phenyl-p-anisidine.

-

Wipe the spatula and any contaminated surfaces with a damp paper towel. Dispose of the towel as hazardous waste.

-

Remove the weigh boat from the balance and proceed with your experiment.

-

Preparing a Solution of 3-Phenyl-p-anisidine

-

Preparation:

-

Perform all steps inside a chemical fume hood.

-

Have your solvent and glassware ready. .

-

-

Dissolving:

-

Add the weighed 3-Phenyl-p-anisidine to the appropriate flask.

-

Slowly add the solvent while stirring to facilitate dissolution.

-

If heating is required, use a heating mantle with a stirrer and a condenser to prevent the release of vapors. .

-

-

Storage:

-

If the solution is to be stored, transfer it to a clearly labeled, sealed container.

-

Section 4: Storage, Spills, and Waste Disposal

Proper management of 3-Phenyl-p-anisidine outside of active use is critical to maintaining a safe laboratory environment.

Storage Requirements

-

Store 3-Phenyl-p-anisidine in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3]

-

Keep containers tightly sealed and clearly labeled.[3]

-

Store in a designated, locked cabinet if possible.

Emergency Spill Response

In the event of a spill, a calm and methodical response is essential.

-

For small spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

-

Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

For large spills:

-

Evacuate the entire laboratory and alert your institution's emergency response team.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Waste Disposal

-

All waste contaminated with 3-Phenyl-p-anisidine, including excess material, contaminated absorbent, and disposable PPE, must be collected in a clearly labeled, sealed container for hazardous waste.

-

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Section 5: Conclusion: A Commitment to a Safer Scientific Future

The responsible handling of 3-Phenyl-p-anisidine is not merely a matter of compliance; it is a fundamental aspect of scientific integrity and a prerequisite for the successful advancement of drug discovery. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself, your colleagues, and the broader scientific community. Let this guide serve as a living document, to be reviewed, updated, and improved as our collective knowledge of this and other novel chemical entities continues to grow.

References

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ACS Publications. Retrieved from [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-phenylaniline. PubChem. Retrieved from [Link]

- U.S. Environmental Protection Agency. (n.d.). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines.

- SKC Inc. (2023).

-

Cheméo. (n.d.). Chemical Properties of 3-Phenyl-p-anisidine (CAS 56970-26-4). Retrieved from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels.

- Sigma-Aldrich. (2025).

- S D FINE- CHEM LIMITED. (n.d.). p-anisidine.

- Apollo Scientific. (2022). 4-Methoxy-3-nitroaniline.

- Centers for Disease Control and Prevention. (n.d.). Aniline | Medical Management Guidelines.

- Fisher Scientific. (2009).

- Sigma-Aldrich. (2018).

- Standard Operating Procedure for Laboratories. (n.d.). Aniline or Aniline Dyes.

- BASF. (n.d.). Prevention.

- Sigma-Aldrich. (n.d.).

- Carl Roth GmbH + Co. KG. (n.d.).

- Human Health Effects of Biphenyl: Key Findings and Scientific Issues. (n.d.). PMC.

- Sigma-Aldrich. (n.d.).

Sources

Methodological & Application

Application Note & Protocols: Synthesis, Characterization, and Potential Applications of Novel Schiff Bases Derived from 3-Phenyl-p-anisidine

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of novel Schiff bases using 3-Phenyl-p-anisidine as the primary amine precursor. It outlines detailed synthetic protocols, mechanistic insights, characterization methodologies, and a discussion of potential applications based on the unique structural features of the resulting imines. The protocols are designed to be self-validating through rigorous analytical confirmation.

Introduction: The Value of Sterically Influenced Schiff Bases

Schiff bases, or azomethines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-). Formed through the condensation of a primary amine with an aldehyde or ketone, these structures are fundamental building blocks in both synthetic and biological chemistry.[1] The imine linkage is of significant interest because it is a strong covalent bond, yet its formation is reversible and thermodynamically controlled, allowing for the synthesis of complex molecules.[2] Schiff bases and their metal complexes are pivotal in various fields, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties, as well as applications in catalysis and materials science.[3][4][5]

This guide focuses on the use of a specialized precursor: 3-Phenyl-p-anisidine (also known as 2-methoxy-5-phenylaniline[6]). The introduction of a phenyl group ortho to the methoxy group and meta to the reactive amine introduces significant steric hindrance and electronic modifications compared to simpler anilines like p-anisidine.[7][8] This unique substitution pattern is hypothesized to impart novel physicochemical and biological properties to the resulting Schiff bases, potentially influencing their stability, conformation, and interaction with biological targets.

Part 1: The Precursor – 3-Phenyl-p-anisidine

3-Phenyl-p-anisidine is an aromatic amine with the molecular formula C₁₃H₁₃NO.[6] Its structure features a biphenyl scaffold with methoxy and amino functional groups, making it an intriguing starting material.

Key Structural & Physicochemical Properties:

-

Structure: The presence of the bulky phenyl substituent adjacent to the methoxy group can influence the planarity and reactivity of the molecule.

-

Reactivity: The amino group (-NH₂) is the primary site for the Schiff base condensation reaction. Its nucleophilicity may be modulated by the electronic effects of the methoxy (electron-donating) and phenyl groups.

-

Solubility: Based on its structural similarity to p-anisidine and biphenyl compounds, it is expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane.[3][8]

Part 2: Synthetic Strategy & Mechanistic Insights

The synthesis of Schiff bases is a classic acid-catalyzed nucleophilic addition-elimination reaction.[9] The overall process involves two main reversible stages: the formation of a hemiaminal intermediate followed by dehydration to yield the imine.[2][10]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-Phenyl-p-anisidine attacks the electrophilic carbonyl carbon of the aldehyde.

-

Proton Transfer: An intramolecular proton transfer occurs, forming a neutral carbinolamine (hemiaminal) intermediate.[2]

-

Acid Catalysis & Dehydration: A catalytic amount of acid (e.g., glacial acetic acid) protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O).[10]

-

Imine Formation: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling the water molecule and forming the final Schiff base product.[2][10]

The use of an acid catalyst is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[11]

Caption: General mechanism of acid-catalyzed Schiff base formation.

Part 3: Detailed Experimental Protocol

This protocol describes the synthesis of a representative Schiff base from 3-Phenyl-p-anisidine and 4-hydroxybenzaldehyde.

Materials & Equipment:

-

3-Phenyl-p-anisidine (C₁₃H₁₃NO, MW: 199.25 g/mol )

-

4-Hydroxybenzaldehyde (C₇H₆O₂, MW: 122.12 g/mol )

-

Absolute Ethanol (Solvent)

-

Glacial Acetic Acid (Catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Beakers, graduated cylinders, Buchner funnel

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ethyl acetate/Hexane mixture (TLC eluent)

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-Phenyl-p-anisidine (1.99 g, 10 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved.

-

Aldehyde Addition: To this solution, add 4-hydroxybenzaldehyde (1.22 g, 10 mmol). An equimolar ratio is typically effective for this condensation reaction.[3]

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 3-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.

-

Isolation & Purification:

-

After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

-

Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

-

Recrystallize the solid product from hot ethanol to obtain the pure Schiff base.

-

-

Drying & Yield Calculation: Dry the purified crystals in a vacuum oven at 50°C. Weigh the final product and calculate the percentage yield.

Caption: Step-by-step workflow for the synthesis of a Schiff base.

Part 4: Characterization Techniques (Self-Validation)

To confirm the successful synthesis and purity of the target Schiff base, a combination of spectroscopic techniques is essential.[4][12][13]

| Technique | Purpose | Expected Observation for a Representative Schiff Base |

| FT-IR Spectroscopy | Identify key functional groups. | Disappearance of C=O stretch (from aldehyde, ~1700 cm⁻¹) and N-H stretches (from amine, ~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretch around 1610-1630 cm⁻¹ .[14] |

| ¹H NMR Spectroscopy | Determine the proton environment. | Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm . Disappearance of the aldehyde proton (-CHO) signal (~δ 9.5-10.0 ppm). |

| ¹³C NMR Spectroscopy | Determine the carbon framework. | Appearance of a signal for the azomethine carbon (-C =N-) in the range of δ 150-165 ppm . Disappearance of the carbonyl carbon signal (~δ 190-200 ppm). |

| Mass Spectrometry | Confirm molecular weight. | The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the synthesized Schiff base. |

Part 5: Potential Applications & Future Directions

While specific experimental data for Schiff bases from 3-Phenyl-p-anisidine is emerging, we can extrapolate potential applications based on structurally related compounds.

-

Drug Development: Schiff bases are well-known for their broad biological activities.[9] The bulky, lipophilic nature of the 3-phenyl-p-anisidine moiety may enhance membrane permeability and lead to potent antimicrobial or anticancer agents.[5]

-

Coordination Chemistry: The imine nitrogen is an excellent coordination site for metal ions.[4] Novel metal complexes could be synthesized, leading to new catalysts or materials with interesting magnetic and electronic properties.

-

Corrosion Inhibition: The nitrogen and oxygen atoms and the aromatic rings can effectively adsorb onto metal surfaces, making these compounds potential candidates for corrosion inhibitors .

Future research should focus on synthesizing a library of these Schiff bases with various aldehydes, evaluating their biological activities through in-vitro screening, and exploring their coordination chemistry with transition metals.

References

-

Amaria Moulay, A., Diaf, K., & Elbahri, Z. (2023). p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA. Bulletin of the Chemical Society of Ethiopia, 37(3). Available at: [Link]

-

Al-Masoudi, N. A., et al. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. Molecules, 27(6), 1883. Available at: [Link]

-

Khan, T., et al. (2025). Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and docking analysis with PBP2xto study pharmacokinetic parameters. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 5(1). Available at: [Link]

-

Chemistry Learning. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. Available at: [Link]

-

Moulay, A. A., et al. (2023). p-Anisidine release study by hydrolysis of Schiff bases in homogeneous media. ResearchGate. Available at: [Link]

-

Bencini, A., et al. (2021). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Journal of Organic Chemistry, 86(1), 1-18. Available at: [Link]

-

Wikipedia. (n.d.). Schiff base. Available at: [Link]

-

Silva, C. M., et al. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). p-Anisidine. National Center for Biotechnology Information. Available at: [Link]

-

Brodowska, K., & Łodyga-Chruścińska, E. (2014). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. IUCrData, 9(1). Available at: [Link]

-

ResearchGate. (n.d.). Schiff base formation, general acid-base catalysis. ResearchGate. Available at: [Link]

-

Das, R. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1). Available at: [Link]

-

Al-Jibouri, M. N. A. (2026). Synthesis and Antimicrobial Studies of o-Anisidine-Isatin Derived Schiff Base and Its Metal Complexes. Advanced Journal of Chemistry A, 9(2), 347-364. Available at: [Link]

- Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

-

Manjunath, K., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Available at: [Link]